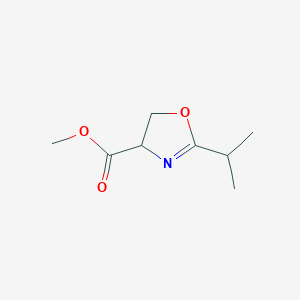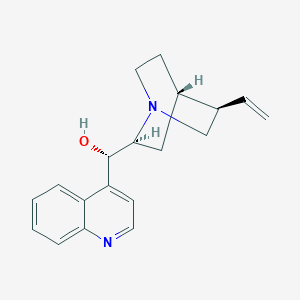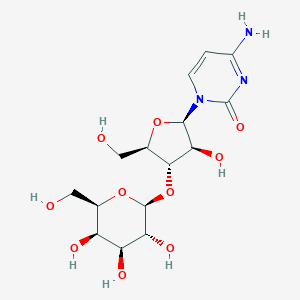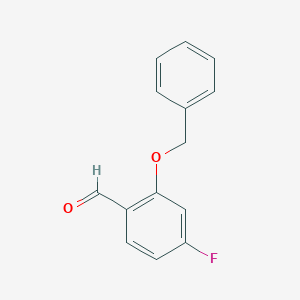
4-Oxazolecarboxylicacid,4,5-dihydro-2-(1-methylethyl)-,methylester(9CI)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Oxazolecarboxylicacid,4,5-dihydro-2-(1-methylethyl)-,methylester(9CI) is a chemical compound belonging to the oxazole family. Oxazoles are heterocyclic compounds containing an oxygen and a nitrogen atom in a five-membered ring. This particular compound is characterized by its specific substituents, which include a carboxylic acid group, a dihydro structure, and an isopropyl group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Oxazolecarboxylicacid,4,5-dihydro-2-(1-methylethyl)-,methylester(9CI) typically involves the cyclization of appropriate precursors under controlled conditions. Common synthetic routes may include:
Cyclization of α-hydroxy ketones with amides: This method involves the reaction of α-hydroxy ketones with amides in the presence of dehydrating agents.
Oxidative cyclization: This involves the oxidation of suitable precursors using oxidizing agents such as hydrogen peroxide or peracids.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This could include:
Batch reactors: For controlled synthesis with precise temperature and pressure conditions.
Continuous flow reactors: For large-scale production with consistent quality and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
4-Oxazolecarboxylicacid,4,5-dihydro-2-(1-methylethyl)-,methylester(9CI) can undergo various chemical reactions, including:
Oxidation: Conversion to oxazole derivatives with higher oxidation states.
Reduction: Reduction of the oxazole ring to form dihydro or tetrahydro derivatives.
Substitution: Electrophilic or nucleophilic substitution reactions on the oxazole ring.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, peracids.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, alkylating agents.
Major Products
Oxidation products: Oxazole derivatives with different functional groups.
Reduction products: Dihydro or tetrahydro oxazole derivatives.
Substitution products: Substituted oxazole compounds with various functional groups.
Aplicaciones Científicas De Investigación
4-Oxazolecarboxylicacid,4,5-dihydro-2-(1-methylethyl)-,methylester(9CI) has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, such as antimicrobial or anticancer activity.
Industry: Used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mecanismo De Acción
The mechanism of action of 4-Oxazolecarboxylicacid,4,5-dihydro-2-(1-methylethyl)-,methylester(9CI) involves its interaction with specific molecular targets and pathways. This may include:
Binding to enzymes or receptors: Modulating their activity.
Interfering with metabolic pathways: Affecting the synthesis or degradation of biomolecules.
Inducing cellular responses: Such as apoptosis or cell cycle arrest.
Comparación Con Compuestos Similares
Similar Compounds
Oxazole: The parent compound with a simple oxazole ring.
Isoxazole: A structural isomer with the nitrogen and oxygen atoms in different positions.
Thiazole: A similar heterocyclic compound with a sulfur atom instead of oxygen.
Uniqueness
4-Oxazolecarboxylicacid,4,5-dihydro-2-(1-methylethyl)-,methylester(9CI) is unique due to its specific substituents and the resulting chemical properties
Propiedades
IUPAC Name |
methyl 2-propan-2-yl-4,5-dihydro-1,3-oxazole-4-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO3/c1-5(2)7-9-6(4-12-7)8(10)11-3/h5-6H,4H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCOCYBLYCISXHZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC(CO1)C(=O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














